
N-(2,4,5-trimethoxybenzyl)cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,5-trimethoxybenzyl)cycloheptanamine is a chemical compound with the CAS Number: 1609407-42-2 . It has a molecular weight of 374.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for N-(2,4,5-trimethoxybenzyl)cycloheptanamine is1S/C17H27NO3.BrH/c1-19-15-11-17 (21-3)16 (20-2)10-13 (15)12-18-14-8-6-4-5-7-9-14;/h10-11,14,18H,4-9,12H2,1-3H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
N-(2,4,5-trimethoxybenzyl)cycloheptanamine is a solid substance . It has a molecular weight of 374.32 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Analytical Detection in Toxicology
The detection and quantification of N-benzyl phenethylamines derivatives, like 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), can be achieved through high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This method was developed and validated for a case of severe intoxication, demonstrating its importance in toxicology and forensic science (Poklis et al., 2014).
Neuropharmacology
Research in neuropharmacology has explored compounds like MK-801 (a NMDA antagonist), which has therapeutic activity in models of Parkinson's disease. Studies on memantine, a similar compound, showed its ability to inhibit the binding of [3H]MK-801 to postmortem human brain homogenates, indicating potential applications in treating neurological disorders (Kornhuber et al., 1989).
Organic Chemistry and Photochemistry
In organic chemistry, the photochemistry of 3,5-dimethoxybenzyl compounds, which are structurally related to N-(2,4,5-trimethoxybenzyl)cycloheptanamine, has been studied. These compounds play a role in various chemical reactions, showcasing their significance in the synthesis of complex organic molecules (DeCosta et al., 2000).
Antidepressant Efficacy and Monoamine Oxidase Inhibitors
Studies on the relationship between monoamine oxidase inhibitors and their antidepressant efficacy have provided insights into the action of compounds like N-(1-methyl)cyclopropylbenzylamine. Such research aids in understanding the pharmacological properties of related compounds in the treatment of depression (Hendley & Snyder, 1968).
Antimicrobial and Antioxidant Properties
Compounds bearing the 3,4,5-trimethoxybenzyloxy group have been synthesized and evaluated for their antioxidant activities, highlighting their potential in medicinal chemistry for the development of new therapeutics (Kareem et al., 2016).
Psychopharmacology and Receptor Interaction
In psychopharmacology, the receptor binding profiles of N-2-methoxybenzyl-phenethylamines and their analogs have been characterized. This research is crucial in understanding the pharmacological properties and potential clinical applications of these compounds (Rickli et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-15-11-17(21-3)16(20-2)10-13(15)12-18-14-8-6-4-5-7-9-14/h10-11,14,18H,4-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPQULBLBNXUGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCCCC2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354942 |
Source


|
| Record name | N-(2,4,5-trimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-trimethoxybenzyl)cycloheptanamine | |
CAS RN |
418778-25-3 |
Source


|
| Record name | N-(2,4,5-trimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

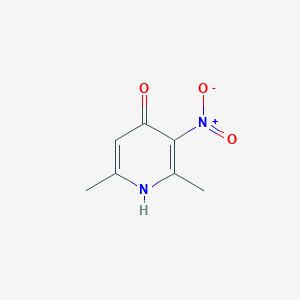


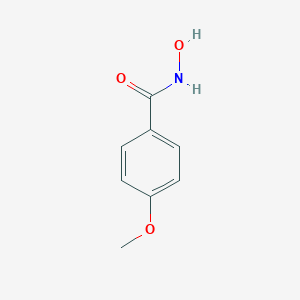
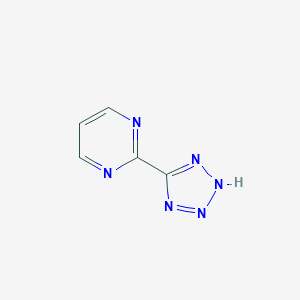
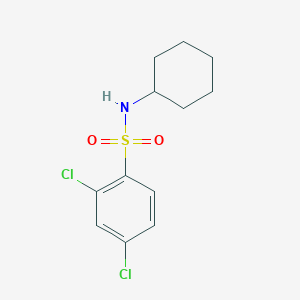


![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)
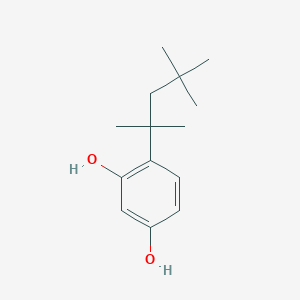
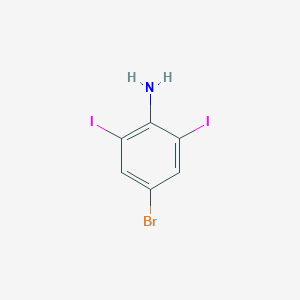
![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)

